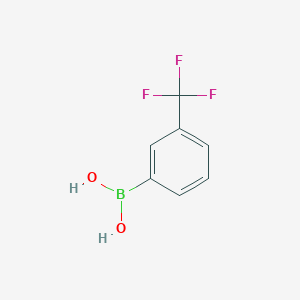

3-(Trifluoromethyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAORAPRPVIATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370277 | |

| Record name | 3-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-26-3 | |

| Record name | 3-Trifluoromethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Trifluoromethyl)phenylboronic acid, a valuable reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group can enhance the biological activity and lipophilicity of target molecules, making this boronic acid a key building block in the development of pharmaceuticals and agrochemicals.[1][2] This document details the most common synthetic methodologies, providing experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two primary routes are predominantly employed for the synthesis of 3-(Trifluoromethyl)phenylboronic acid: the Grignard reaction and palladium-catalyzed borylation. Both methods start from the readily available precursor, 3-bromobenzotrifluoride (B45179).

Grignard Reaction Route

This classic method involves the formation of a Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with a trialkyl borate (B1201080), and subsequent hydrolysis to yield the desired boronic acid.[3]

Reaction Pathway:

Caption: Grignard reaction pathway for the synthesis of 3-(Trifluoromethyl)phenylboronic acid.

Experimental Protocol (Adapted from a similar synthesis[4]):

Materials:

-

3-Bromobenzotrifluoride

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Iodine (for initiation)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a flame-dried round-bottom flask with magnesium turnings.

-

Add a small crystal of iodine and a minimal amount of anhydrous THF.

-

Slowly add a solution of 3-bromobenzotrifluoride in anhydrous THF to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.

-

Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate in anhydrous THF.

-

Cool this solution to a low temperature, typically -78 °C (dry ice/acetone (B3395972) bath).

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 3-(Trifluoromethyl)phenylboronic acid can be purified by recrystallization. A common solvent system for arylboronic acids is a mixture of ethyl acetate and hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel.

-

Quantitative Data Comparison:

| Parameter | Grignard Method (Typical) |

| Starting Material | 3-Bromobenzotrifluoride |

| Key Reagents | Mg, Trimethyl borate |

| Solvent | THF |

| Reaction Temperature | Reflux (Grignard formation), -78 °C to RT (Borylation) |

| Reaction Time | 2-4 hours (Grignard), 12-16 hours (Borylation) |

| Reported Yield | 50-80% (estimated) |

Palladium-Catalyzed Borylation Route (Miyaura Borylation)

This method involves the direct conversion of 3-bromobenzotrifluoride to a boronate ester using a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the boronic acid. This method often offers better functional group tolerance compared to the Grignard route.[5][6]

Reaction Pathway:

Caption: Palladium-catalyzed Miyaura borylation pathway for the synthesis of 3-(Trifluoromethyl)phenylboronic acid.

Experimental Protocol (General Procedure[2][7]):

Materials:

-

3-Bromobenzotrifluoride

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., XPhos, PPh₃)

-

Base (e.g., KOAc, K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Hydrochloric acid (HCl)

-

Solvents for work-up and purification

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine 3-bromobenzotrifluoride, bis(pinacolato)diboron, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add the anhydrous solvent.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

-

Work-up and Isolation of Boronate Ester:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronate ester can be purified by column chromatography on silica gel.

-

-

Hydrolysis to Boronic Acid:

-

Dissolve the purified boronate ester in a suitable solvent (e.g., acetone or THF).

-

Add an aqueous acid (e.g., HCl) and stir the mixture at room temperature until the hydrolysis is complete.

-

Extract the product into an organic solvent, dry, and concentrate to yield the 3-(Trifluoromethyl)phenylboronic acid.

-

Quantitative Data Comparison:

The palladium-catalyzed borylation often provides good to excellent yields, with the specific outcome depending on the chosen catalyst, ligand, and base combination.

| Parameter | Palladium-Catalyzed Borylation (Typical) |

| Starting Material | 3-Bromobenzotrifluoride |

| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, Base |

| Solvent | Dioxane, Toluene, or DMF |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 2-24 hours |

| Reported Yield | 70-95% |

Workflow Diagram for a Typical Synthesis Protocol

The following diagram illustrates a general workflow for the synthesis and purification of 3-(Trifluoromethyl)phenylboronic acid.

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)phenylboronic acid.

Conclusion

Both the Grignard and palladium-catalyzed borylation routes offer effective means to synthesize 3-(Trifluoromethyl)phenylboronic acid. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and the presence of other functional groups in more complex substrates. The Grignard route is a cost-effective and well-established method, while the palladium-catalyzed approach provides greater functional group tolerance and often higher yields. Careful control of reaction conditions and rigorous purification are essential to obtain high-purity 3-(Trifluoromethyl)phenylboronic acid for subsequent applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]

- 3. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Purifying 3-(Trifluoromethyl)phenylboronic Acid: A Technical Guide to Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purification of 3-(Trifluoromethyl)phenylboronic acid by recrystallization. This essential building block in medicinal chemistry and organic synthesis often requires purification to remove critical impurities that can impede downstream applications, such as the formation of its corresponding boroxine (B1236090) and byproducts from its synthesis. This document outlines the solubility properties, common impurities, and a detailed experimental protocol for the effective purification of this vital reagent.

Core Concepts in Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).

A primary challenge in the purification of arylboronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. The presence of boroxine is a significant impurity that can affect the reactivity and stoichiometry of subsequent reactions. The equilibrium between the boronic acid and its boroxine is influenced by the solvent and the presence of water.

Data Presentation: Solubility and Solvent Selection

The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the known solubility characteristics of 3-(Trifluoromethyl)phenylboronic acid in various common organic solvents. While precise quantitative data is not extensively available in the literature, qualitative and semi-quantitative information provides a strong basis for solvent screening.

| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization | Notes |

| Water | Low | Moderate | Potentially suitable | The solubility of similar trifluoromethyl-substituted phenylboronic acids increases significantly with temperature, suggesting water could be a viable solvent.[1][2][3] |

| Ethyl Acetate (B1210297) | Moderate | High | Good (as a primary solvent) | Often used in combination with a non-polar anti-solvent like hexane (B92381). |

| Hexane/Heptane | Very Low | Very Low | Good (as an anti-solvent) | Used to induce precipitation from a more polar solvent. |

| Toluene | Low | Moderate | Potentially suitable | May require a larger volume of solvent. |

| Chloroform | Moderate | High | Less suitable | The moderate solubility at room temperature may lead to lower recovery yields.[4][5] |

| 3-Pentanone | High | Very High | Unsuitable | High solubility at room temperature prevents efficient crystallization.[4][5] |

| Methylcyclohexane | Very Low | Very Low | Unsuitable (as a primary solvent) | Can be effective for washing the crude solid to remove non-polar impurities.[4][5] |

| Ethanol | High | Very High | Unsuitable | High solubility at room temperature.[6] |

| DMSO | Very High | Very High | Unsuitable | Dissolves the compound readily at room temperature.[7][8] |

Common Impurities and Their Removal

Understanding the potential impurities in crude 3-(Trifluoromethyl)phenylboronic acid is crucial for devising an effective purification strategy.

-

Boroxine: The most common impurity is the cyclic trimer anhydride (B1165640) formed by the intermolecular dehydration of three boronic acid molecules. The formation of boroxine is reversible and can be mitigated by the presence of a small amount of water during the recrystallization process.[4][9]

-

Starting Materials and Byproducts: Depending on the synthetic route (e.g., Grignard reaction), impurities can include unreacted 3-bromobenzotrifluoride, the corresponding biphenyl (B1667301) byproduct, and the protodeboronated product, benzotrifluoride. These are typically more non-polar than the boronic acid and can be effectively removed by recrystallization.

-

Inorganic Salts: Salts from the reaction workup can be removed by dissolving the crude product in an organic solvent and washing with water, or by selecting a recrystallization solvent in which the salts are insoluble.

Experimental Protocols

The following protocol is a recommended starting point for the purification of 3-(Trifluoromethyl)phenylboronic acid by recrystallization, based on methods reported for analogous arylboronic acids.[10]

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This is a widely applicable method for arylboronic acids.

Materials:

-

Crude 3-(Trifluoromethyl)phenylboronic acid

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water/oil bath

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude 3-(Trifluoromethyl)phenylboronic acid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to just cover the solid.

-

Heating: Gently heat the mixture with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.

-

Boroxine Hydrolysis: Add a single drop of deionized water to the hot solution to facilitate the hydrolysis of any boroxine back to the boronic acid.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

-

Anti-Solvent Addition: Once the solution has cooled to room temperature, slowly add hexane with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.

-

Complete Crystallization: Allow the flask to stand at room temperature for at least an hour, and then place it in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Mandatory Visualization

Caption: Workflow for the recrystallization of 3-(Trifluoromethyl)phenylboronic acid.

Caption: Equilibrium between 3-(Trifluoromethyl)phenylboronic acid and its boroxine.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the 1H NMR Characterization of 3-(Trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-(Trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details the expected ¹H NMR spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(Trifluoromethyl)phenylboronic acid provides distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The electron-withdrawing nature of both the trifluoromethyl and boronic acid groups significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift.

A study by Gozdalik et al. (2019) characterized the three isomers of trifluoromethylphenylboronic acid, providing valuable data for their structural elucidation.[1] Based on their findings and general principles of NMR spectroscopy, the expected ¹H NMR data for 3-(Trifluoromethyl)phenylboronic acid in a suitable deuterated solvent, such as DMSO-d₆, is summarized below.

Table 1: ¹H NMR Data for 3-(Trifluoromethyl)phenylboronic acid in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.25 | s | - | 1H |

| H-4 | ~8.15 | d | ~7.8 | 1H |

| H-6 | ~7.85 | d | ~7.7 | 1H |

| H-5 | ~7.65 | t | ~7.8 | 1H |

| B(OH)₂ | Variable (broad s) | s (br) | - | 2H |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent, concentration, and instrument parameters. The signal for the hydroxyl protons of the boronic acid group is often broad and its chemical shift is highly dependent on concentration and the presence of water.

Structural Representation and Proton Assignment

The following diagram illustrates the structure of 3-(Trifluoromethyl)phenylboronic acid with the IUPAC numbering for the aromatic protons, which corresponds to the assignments in Table 1.

Caption: Molecular structure of 3-(Trifluoromethyl)phenylboronic acid with proton numbering.

Experimental Protocol for ¹H NMR Acquisition

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 3-(Trifluoromethyl)phenylboronic acid.

3.1. Materials and Equipment

-

Sample: 3-(Trifluoromethyl)phenylboronic acid

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃). Note: Boronic acids have a tendency to form boroxines (cyclic anhydrides) in aprotic solvents, which can lead to complex spectra. Using a coordinating solvent like DMSO-d₆ or adding a drop of D₂O can help to suppress boroxine (B1236090) formation.

-

NMR Tubes: 5 mm NMR tubes

-

NMR Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a proton-observe probe.

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of 3-(Trifluoromethyl)phenylboronic acid directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

If boroxine formation is suspected (indicated by broad or multiple signals), add one drop of D₂O to the NMR tube and shake gently. This will hydrolyze the boroxine back to the boronic acid.

3.3. Instrument Parameters

The following are typical acquisition parameters for a ¹H NMR experiment. These may need to be optimized for the specific instrument being used.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6-7 ppm, should be sufficient to cover all expected signals.

-

Temperature: Standard probe temperature (e.g., 298 K).

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants (J-values) for all relevant signals.

Logical Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of 3-(Trifluoromethyl)phenylboronic acid.

Caption: Workflow for the ¹H NMR characterization of 3-(Trifluoromethyl)phenylboronic acid.

References

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3-(Trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 3-(trifluoromethyl)phenylboronic acid, a common building block in medicinal chemistry and materials science. This document details expected spectral parameters, a step-by-step experimental protocol, and a discussion of factors that can influence the ¹⁹F NMR spectrum of this compound.

Introduction

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the wide chemical shift range make it an invaluable tool for structural elucidation, purity assessment, and reaction monitoring. For molecules such as 3-(trifluoromethyl)phenylboronic acid, ¹⁹F NMR provides a direct and unambiguous window into the electronic environment of the trifluoromethyl (-CF₃) group.

Predicted ¹⁹F NMR Data

The following table summarizes the reported ¹⁹F NMR chemical shifts for several closely related compounds, providing a strong indication of the expected chemical shift for 3-(trifluoromethyl)phenylboronic acid.

| Compound | Solvent | Reported ¹⁹F Chemical Shift (δ) in ppm |

| 1-Nitro-3-(trifluoromethyl)benzene | CDCl₃ | -62.6 |

| 3-(Trifluoromethyl)benzaldehyde | CDCl₃ | -63.0 |

| (3-(Trifluoromethyl)phenyl)methanol | CDCl₃ | -62.4 |

| 3-(Trifluoromethyl)phenylboronic acid | CDCl₃ | ~ -62 to -63 (Predicted) |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ at 0.0 ppm.

The ¹⁹F NMR spectrum of 3-(trifluoromethyl)phenylboronic acid, when proton-decoupled, is expected to exhibit a sharp singlet. In a proton-coupled spectrum, this singlet may show fine splitting due to long-range couplings with the aromatic protons.

The Influence of Boronic Acid Equilibria

It is important for researchers to be aware that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, particularly in aprotic solvents or upon removal of water.

Equilibrium between 3-(Trifluoromethyl)phenylboronic Acid and its Boroxine Anhydride.

The formation of the boroxine may lead to a slight change in the electronic environment of the trifluoromethyl group, potentially resulting in a second, closely resonating singlet in the ¹⁹F NMR spectrum or a broadening of the observed signal. The position of this equilibrium is dependent on factors such as concentration, solvent, and the presence of water. To confirm the species present, it is advisable to run the NMR in both an aprotic solvent (e.g., CDCl₃) and a protic or coordinating solvent (e.g., DMSO-d₆ or acetone-d₆), and to observe any changes upon the addition of a small amount of D₂O.

Experimental Protocol

The following is a detailed protocol for acquiring a high-quality ¹⁹F NMR spectrum of 3-(trifluoromethyl)phenylboronic acid.

1. Sample Preparation

-

Materials:

-

3-(Trifluoromethyl)phenylboronic acid (5-10 mg)

-

Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆), ~0.6 mL

-

NMR tube (5 mm, clean and dry)

-

Vial and micropipette/syringe

-

-

Procedure:

-

Accurately weigh 5-10 mg of 3-(trifluoromethyl)phenylboronic acid into a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or vortex the vial to dissolve the solid completely. Mild sonication can be used if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard NMR spectrometer equipped with a fluorine-observe probe.

-

Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tune and match the ¹⁹F probe.

-

-

Acquisition Parameters (for a ~400 MHz spectrometer):

-

Experiment: 1D ¹⁹F experiment with proton decoupling (e.g., zgfhig on Bruker systems).

-

Spectral Width (SW): ~50 ppm (centered around -62 ppm). A wider spectral width of ~200 ppm can be used for initial scouting.

-

Transmitter Offset (O1p): Set to the approximate chemical shift of the -CF₃ group (e.g., -62.5 ppm).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, a longer delay of at least 5 times the T₁ of the fluorine nucleus is recommended.

-

Acquisition Time (AQ): 1-2 seconds for good resolution.

-

3. Data Processing and Referencing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Apply a baseline correction if necessary.

-

Calibrate the chemical shift axis. While CFCl₃ is the primary standard (0 ppm), it is often more practical to use a secondary internal or external standard. Common secondary standards include trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (B1203771) (-164.9 ppm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the ¹⁹F NMR analysis of 3-(trifluoromethyl)phenylboronic acid.

Workflow for the ¹⁹F NMR analysis of 3-(trifluoromethyl)phenylboronic acid.

Conclusion

The ¹⁹F NMR analysis of 3-(trifluoromethyl)phenylboronic acid is a straightforward and highly informative technique. The trifluoromethyl group is expected to produce a sharp singlet in the proton-decoupled spectrum at approximately -62 to -63 ppm in CDCl₃. Researchers should be mindful of the potential for equilibrium between the boronic acid and its boroxine anhydride, which may be investigated by varying solvent conditions. The detailed experimental protocol provided in this guide will enable the acquisition of high-quality ¹⁹F NMR data for this important chemical entity, facilitating its use in research and development.

Mass Spectrometry of 3-(Trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-(Trifluoromethyl)phenylboronic acid, a crucial reagent and potential impurity in pharmaceutical development. This document outlines common ionization techniques, expected fragmentation patterns, and detailed experimental protocols to aid in the identification, characterization, and quantification of this compound.

Introduction to the Mass Spectrometry of Arylboronic Acids

3-(Trifluoromethyl)phenylboronic acid (3-TFMPBA) has a molecular formula of C₇H₆BF₃O₂ and a monoisotopic mass of approximately 190.04 Da.[1] The analysis of arylboronic acids like 3-TFMPBA by mass spectrometry can be approached using various techniques, primarily Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) and Electron Ionization (EI) with gas chromatography (GC-MS). The choice of method often depends on the sample matrix, required sensitivity, and the specific analytical goal.

Arylboronic acids can present challenges due to their propensity to form cyclic anhydrides (boroxines) and their sometimes poor ionization efficiency.[2] Consequently, analytical methods are often optimized to mitigate these issues, for instance, through the use of specific mobile phases or derivatization.

Ionization and Fragmentation Behavior

The structural characteristics of 3-(Trifluoromethyl)phenylboronic acid—a phenyl ring, a boronic acid group, and a trifluoromethyl group—dictate its behavior in the mass spectrometer.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for the analysis of polar molecules like boronic acids, often directly from a liquid phase. Analysis can be performed in both positive and negative ion modes.

-

Positive Ion Mode: In positive mode, 3-TFMPBA is expected to form protonated molecules ([M+H]⁺) and adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺).[1] A common in-source fragmentation is the loss of a water molecule ([M+H-H₂O]⁺).[1]

-

Negative Ion Mode: Negative ion mode is particularly effective for boronic acids, which can be readily deprotonated to form the [M-H]⁻ ion.[1] Adducts with anions like formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) may also be observed depending on the mobile phase composition.[1]

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that leads to more extensive fragmentation, providing a detailed structural fingerprint of the molecule. Based on the fragmentation patterns of similar trifluoromethyl-substituted aromatic compounds and phenylboronic acid itself, the following fragments are anticipated for 3-TFMPBA under EI conditions.[3]

The fragmentation of trifluoromethyl-substituted compounds can be complex, potentially involving the loss of the CF₃ radical or rearrangements involving fluorine atoms.[3] For 3-TFMPBA, key fragmentation pathways would likely involve cleavages around the boronic acid moiety and the trifluoromethyl group.

Quantitative Data Presentation

The following tables summarize the predicted and expected quantitative mass spectrometry data for 3-(Trifluoromethyl)phenylboronic acid.

Table 1: Predicted m/z Values for ESI-MS Adducts and Fragments.[1]

| Ion Species | Formula | Predicted m/z (Da) | Ionization Mode |

| [M+H]⁺ | C₇H₇BF₃O₂⁺ | 191.0486 | Positive |

| [M+Na]⁺ | C₇H₆BF₃O₂Na⁺ | 213.0305 | Positive |

| [M+NH₄]⁺ | C₇H₁₀BF₃O₂N⁺ | 208.0751 | Positive |

| [M+K]⁺ | C₇H₆BF₃O₂K⁺ | 229.0045 | Positive |

| [M+H-H₂O]⁺ | C₇H₅BF₃O⁺ | 173.0380 | Positive |

| [M]⁻ | C₇H₆BF₃O₂⁻ | 190.0418 | Negative |

| [M-H]⁻ | C₇H₅BF₃O₂⁻ | 189.0340 | Negative |

| [M+HCOO]⁻ | C₈H₇BF₃O₄⁻ | 235.0395 | Negative |

| [M+CH₃COO]⁻ | C₉H₉BF₃O₄⁻ | 249.0551 | Negative |

Table 2: Postulated Fragments in EI-MS

| Postulated Fragment Ion | Formula | m/z (Da) | Neutral Loss |

| Molecular Ion [M]⁺∙ | C₇H₆BF₃O₂⁺∙ | 190 | - |

| [M-OH]⁺ | C₇H₅BF₃O⁺ | 173 | ∙OH |

| [M-H₂O]⁺∙ | C₇H₄BF₃O⁺∙ | 172 | H₂O |

| [M-B(OH)₂]⁺ | C₇H₅F₃⁺ | 145 | ∙B(OH)₂ |

| [M-CF₃]⁺ | C₆H₆BO₂⁺ | 121 | ∙CF₃ |

| [C₆H₄]⁺∙ | C₆H₄⁺∙ | 76 | CF₃, B(OH)₂ |

Experimental Protocols

The following are representative protocols for the analysis of 3-(Trifluoromethyl)phenylboronic acid using LC-MS/MS and GC-MS. These are generalized methods and may require optimization for specific instrumentation and sample matrices.

LC-MS/MS Protocol for Quantification

This method is adapted from established procedures for the analysis of arylboronic acids and is suitable for quantifying trace levels of 3-TFMPBA.[2][4]

1. Sample Preparation:

- Prepare a stock solution of 3-(Trifluoromethyl)phenylboronic acid at 1 mg/mL in methanol (B129727).

- Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.

- For drug substance analysis, dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol/water) to a final concentration of 1-10 mg/mL.

2. Chromatographic Conditions:

- LC System: Agilent 1290 Infinity II or equivalent.

- Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[4]

- Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[4]

- Mobile Phase B: Acetonitrile.

- Gradient: 15% B to 90% B over 6 minutes, hold for 5 minutes, then return to initial conditions.[4]

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), Negative.

- Ion Source Gas 1: 50 psi.

- Ion Source Gas 2: 60 psi.

- Curtain Gas: 35 psi.

- Temperature: 550 °C.

- IonSpray Voltage: -4500 V.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transition (Hypothetical): Q1 (precursor ion) m/z 189.0 -> Q3 (product ion) m/z 145.0 (corresponding to loss of B(OH)₂). Collision energy and other parameters should be optimized.

GC-MS Protocol for Identification

This protocol is based on general methods for the analysis of boronic acids by GC-MS, which often involves derivatization to improve volatility and chromatographic performance.

1. Derivatization and Sample Preparation:

- To a vial containing 1 mg of 3-(Trifluoromethyl)phenylboronic acid, add 1 mL of anhydrous Toluene and 1.2 equivalents of pinacol (B44631).

- Add a small amount of a dehydrating agent like anhydrous magnesium sulfate.

- Heat the mixture at 60-80 °C for 1-2 hours to form the pinacol ester derivative.

- Cool, centrifuge, and dilute an aliquot of the supernatant with a suitable solvent (e.g., Toluene or Dichloromethane) for GC-MS analysis.

2. GC Conditions:

- GC System: Agilent 7890B or equivalent.

- Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.5 mL/min.

- Inlet Temperature: 250 °C.

- Injection Mode: Split (e.g., 50:1).

- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

3. Mass Spectrometer Conditions:

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-450.

Visualized Workflows

Analytical Workflow for 3-TFMPBA in Drug Development

The following diagram illustrates a typical workflow for the analysis of 3-(Trifluoromethyl)phenylboronic acid when it is used as a reagent in the synthesis of an Active Pharmaceutical Ingredient (API).

Caption: Workflow for the analysis of residual 3-TFMPBA in an API.

This guide provides a foundational understanding for the mass spectrometric analysis of 3-(Trifluoromethyl)phenylboronic acid. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. p-Methylbenzeneboronic acid [webbook.nist.gov]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]

In-Depth Technical Guide to the FT-IR Spectrum of 3-(Trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Trifluoromethyl)phenylboronic acid. This document outlines the characteristic vibrational modes, presents a comprehensive table of expected absorption peaks, and details the experimental protocols for obtaining such a spectrum. This guide is intended to aid researchers and professionals in the identification and characterization of this compound in various research and development settings.

Chemical Structure and Properties

3-(Trifluoromethyl)phenylboronic acid is an organoboron compound with the chemical formula C₇H₆BF₃O₂ and a molecular weight of 189.93 g/mol . It is a white to pale yellow powder with a melting point of 163-166 °C.[1] This compound is a key reagent in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and the synthesis of biologically active molecules.[1]

The structure of 3-(Trifluoromethyl)phenylboronic acid, characterized by a benzene (B151609) ring substituted with a boronic acid group (-B(OH)₂) and a trifluoromethyl group (-CF₃) at the meta position, gives rise to a unique and identifiable FT-IR spectrum.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylboronic Acid (CAS 1423-26-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and applications of 3-(Trifluoromethyl)phenylboronic acid, a key reagent in modern organic synthesis.

Chemical and Physical Properties

3-(Trifluoromethyl)phenylboronic acid is a white to off-white solid organic compound. It is widely used in research and development, particularly as a building block in the synthesis of pharmaceuticals and advanced materials.[1] The presence of the trifluoromethyl (-CF3) group significantly influences the electronic properties of the molecule, enhancing its utility in cross-coupling reactions.[2]

Table 1: Physical and Chemical Properties of 3-(Trifluoromethyl)phenylboronic Acid

| Property | Value | Reference(s) |

| CAS Number | 1423-26-3 | [1] |

| Molecular Formula | C₇H₆BF₃O₂ | [1] |

| Molecular Weight | 189.93 g/mol | [1] |

| Appearance | White to off-white or pale yellow solid/powder | [1] |

| Melting Point | 161-169 °C | [1] |

| pKa | 7.55 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in Methanol |

Spectroscopic and Analytical Data

Table 2: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300-3200 | O-H stretch (broad) | Strong |

| ~1605 | C=C stretch (aromatic) | Medium |

| ~1350-1310 | B-O stretch (asymmetric) | Strong |

| ~1200-1000 | C-F stretch | Strong |

| ~700 | B-O-H bend | Medium |

Note: Data is inferred from general knowledge of boronic acids and fluorinated compounds.[4]

Table 3: Representative ¹H and ¹³C NMR Spectral Data for 3,5-Bis(trifluoromethyl)phenylboronic acid (Analogue)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~8.4 | s | Ar-H |

| ~8.2 | s | Ar-H | |

| ¹³C NMR | ~135 | s | Ar-C |

| ~132 | q | Ar-C -CF₃ | |

| ~123 | q | -C F₃ | |

| ~122 | s | Ar-C |

Note: Data is for the analogue 3,5-Bis(trifluoromethyl)benzeneboronic acid and serves as a reference. The ipso-carbon attached to boron is often not observed.[5]

Synthesis and Reactivity

Synthesis of 3-(Trifluoromethyl)phenylboronic Acid

This compound is typically synthesized from its corresponding aryl halide, 3-bromobenzotrifluoride (B45179), via formation of an organometallic intermediate followed by reaction with a borate (B1201080) ester.

Experimental Protocol: Synthesis via Grignard Reagent

This is a representative protocol adapted from established procedures for similar compounds and may require optimization.[6]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 3-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction. The mixture is stirred, and gentle heating may be applied to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours until the magnesium is consumed.

-

Boration: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.2 eq), dissolved in anhydrous THF, is added dropwise at a rate that maintains the internal temperature below -60 °C.

-

Workup: After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched by carefully pouring it into a cold aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica (B1680970) gel chromatography to yield 3-(Trifluoromethyl)phenylboronic acid.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of 3-(Trifluoromethyl)phenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction forms a carbon-carbon bond between the trifluoromethylphenyl group and an aryl or vinyl halide/triflate. The electron-withdrawing nature of the -CF3 group can enhance the rate and selectivity of the coupling.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the coupling of an aryl bromide with 3-(Trifluoromethyl)phenylboronic acid and may require optimization for specific substrates.[7][8]

-

Reagent Setup: To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-(Trifluoromethyl)phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

-

Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of 3-(Trifluoromethyl)phenylboronic acid and ensuring laboratory safety.

Table 4: Safety and Handling Information

| Parameter | Guideline | Reference(s) |

| Hazard Class | Irritant | [9] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator (e.g., N95) if dust is generated. | [11] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [7] |

| Storage | Store in a tightly sealed container in a cool, dry place. Keep in a dark place, as some boronic acids are light-sensitive. May be stored refrigerated (0-8 °C). | [1] |

| Incompatibilities | Strong oxidizing agents. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Bis(trifluoromethyl)benzeneboronic acid(73852-19-4) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry.[1] Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a visual workflow of this methodology.

Core Properties of 3-(Trifluoromethyl)phenylboronic Acid

The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and biological activity.[1] It is widely used in Suzuki-Miyaura cross-coupling reactions, among other applications in medicinal chemistry and materials science.[1][2]

Solubility Data

Quantitative Data

The following table summarizes the available quantitative solubility data.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (526.51 mM)[4][5] |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.

Qualitative Data

A study by Leszczyński, Hofman, and Sporzyński investigated the solubility of 3-(Trifluoromethyl)phenylboronic acid and reported the following qualitative findings:

-

High solubility in 3-pentanone[6]

-

Moderate solubility in chloroform[6]

-

Very low solubility in methylcyclohexane[6]

Another source indicates it is slightly soluble in Methanol.[3] The trifluoromethoxy analogue is noted to have improved solubility in organic solvents, a characteristic that may be shared to some extent by the trifluoromethyl derivative.[7]

It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature and may affect solubility measurements.[8][9]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[6][10][11] This method involves observing the dissolution of the solid in a liquid as the temperature is changed in a controlled manner.

Principle:

A mixture of the boronic acid and the chosen solvent with a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition.[10] The transition from a turbid suspension to a clear solution can be monitored visually or instrumentally.[10]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector for turbidity measurement

-

Heating/cooling circulator to control the vessel temperature[10]

Procedure:

-

Sample Preparation: Accurately weigh the 3-(Trifluoromethyl)phenylboronic acid and the selected organic solvent into the jacketed glass vessel to create a biphasic sample of precisely known composition.[10]

-

Heating and Stirring: Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) while ensuring vigorous and continuous stirring to maintain homogeneity.[10]

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves with increasing temperature, the turbidity of the mixture will decrease, leading to an increase in light transmission.[10]

-

Endpoint Determination: The temperature at which the solution becomes completely clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat this procedure for a range of different compositions to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of 3-(Trifluoromethyl)phenylboronic acid.

Caption: Workflow for the dynamic determination of solubility.

This guide provides a foundational understanding of the solubility of 3-(Trifluoromethyl)phenylboronic acid. For precise quantitative data in specific solvent systems, it is recommended to perform experimental determinations using the protocol outlined above.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethyl)phenylboronic acid = 95 1423-26-3 [sigmaaldrich.com]

- 3. 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Elusive Crystal Structure of 3-(Trifluoromethyl)phenylboronic Acid: A Technical Examination of a Structurally Related Analogue

For the attention of: Researchers, scientists, and drug development professionals.

Furthermore, this document outlines a comprehensive, representative experimental protocol for the determination of the crystal structure of arylboronic acids, from synthesis and crystallization to X-ray diffraction analysis.

Introduction to 3-(Trifluoromethyl)phenylboronic Acid

3-(Trifluoromethyl)phenylboronic acid is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 3-(trifluoromethyl)phenyl moiety into complex organic molecules. The trifluoromethyl group is a key pharmacophore that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The compound has also been identified as an inhibitor of β-lactamase, highlighting its potential in the development of novel antibacterial agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships.

Crystal Structure Analysis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic Acid

Due to the absence of a published crystal structure for 3-(Trifluoromethyl)phenylboronic acid, this guide focuses on the structural data available for (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. The introduction of a pyrrolidinyl group at the 5-position provides a valuable, albeit substituted, model for the solid-state conformation and intermolecular interactions of this class of compounds. The structure of this derivative was determined by single-crystal X-ray diffraction.[1][2]

Data Presentation

While the complete crystallographic dataset, including unit cell parameters, bond lengths, and angles, was not accessible in the public domain, the published analysis does provide key details regarding the hydrogen bonding network within the crystal lattice.[1]

| Hydrogen Bond Type | Interaction | Distance (Å) |

| Intramolecular | C(8)-H(8)···O(1) | 2.59 |

| Intramolecular | C(10)-H(10)···F(1A) | 2.41 |

| Intermolecular | O(1)-H(1)···O(2) | 2.03 |

| Intermolecular | O(2)-H(2)···O(3) | 2.00 |

| Intermolecular | C(6)-H(6)···O(3) | 2.43 |

| Intermolecular | C(8)-H(8)···F(1B) | 2.43 |

Table 1: Hydrogen bond distances observed in the crystal structure of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.[1]

Experimental Protocols

The following sections describe a detailed, representative methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an arylboronic acid.

Synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid

The synthesis of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is reported to be a two-step process.[1][2] While the specific details of the reported synthesis were not fully available, a general procedure for the synthesis of similar compounds is outlined below.

Step 1: Nucleophilic Aromatic Substitution

A common route to substituted phenylboronic acids involves the reaction of a suitably functionalized aryl halide with a nucleophile. For the target molecule, this would likely involve the reaction of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene with pyrrolidine (B122466) under basic conditions to yield 1-(3-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Borylation

The resulting substituted aryl fluoride (B91410) can then be converted to the corresponding boronic acid. A standard method for this transformation is a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. A typical procedure for the crystallization of a phenylboronic acid is as follows:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system in which it is soluble at elevated temperatures but less soluble at room temperature. For (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, precipitation from a methyl tert-butyl ether solution yielded suitable crystals.[1]

-

Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.

-

Vapor Diffusion: An alternative method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution will induce crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a nylon loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during flash-cooling.

Single-Crystal X-ray Diffraction

The following protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

Validation and Deposition: The final refined structure is validated using software tools to check for geometric and crystallographic consistency. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Workflow and Logical Relationships

The process of determining the crystal structure of a novel compound follows a logical progression from synthesis to the final, validated structural model.

References

Computational Modeling of 3-(Trifluoromethyl)phenylboronic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences the reactivity of the boronic acid, impacting reaction kinetics and product yields. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions at a molecular level. This guide provides a technical overview of the computational modeling of 3-(trifluoromethyl)phenylboronic acid reactivity, focusing on the Suzuki-Miyaura coupling as a key application.

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a versatile cross-coupling reaction that involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of the trifluoromethyl group in 3-(trifluoromethyl)phenylboronic acid is expected to influence the transmetalation step of the catalytic cycle. Understanding these electronic effects is critical for optimizing reaction conditions and predicting outcomes.

Computational Modeling of the Suzuki-Miyaura Reaction

Due to the limited availability of specific computational studies focused solely on 3-(trifluoromethyl)phenylboronic acid in the public domain, this guide presents a representative model based on DFT calculations for a Suzuki-Miyaura reaction involving an electron-deficient arylboronic acid. This model provides valuable insights into the energetics of the reaction pathway and serves as a strong proxy for understanding the reactivity of 3-(trifluoromethyl)phenylboronic acid.

Computational Methodology

The presented data is based on a model system analogous to the Suzuki-Miyaura coupling of 3-(trifluoromethyl)phenylboronic acid. DFT calculations are typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) for non-metal atoms and a LANL2DZ effective core potential for palladium). Solvation effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM).

Quantitative Data: Reaction Energetics

The following table summarizes the calculated free energy changes (ΔG) and activation barriers (ΔG‡) for the key steps in the Suzuki-Miyaura catalytic cycle for a model electron-deficient arylboronic acid system. These values provide a quantitative understanding of the reaction's progress and identify the rate-determining step.

| Step | Description | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| Oxidative Addition | Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. | -15.2 | 18.5 |

| Transmetalation | The aryl group from the boronic acid is transferred to the Pd(II) complex. This is the key step influenced by the -CF3 group. | -5.7 | 22.1 |

| Reductive Elimination | The two aryl groups on the Pd(II) complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst. | -25.8 | 15.3 |

Note: The values presented are for a representative model system and may vary depending on the specific reactants, catalyst, and computational methods employed. The transmetalation step is often the rate-determining step in the Suzuki-Miyaura coupling of electron-deficient boronic acids.

Experimental Protocol for Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an aryl bromide and 3-(trifluoromethyl)phenylboronic acid. This protocol can serve as a basis for experimental work intended to be correlated with computational models.

Materials:

-

Aryl bromide (1.0 mmol)

-

3-(Trifluoromethyl)phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

1,4-Dioxane (B91453) (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 3-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add 1,4-dioxane and water to the flask.

-

The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational Workflow for Reactivity Modeling

This diagram outlines a typical workflow for the computational modeling of reaction energetics.

Caption: A typical workflow for computational reaction modeling.

Logical Relationship: Influence of -CF3 Group

The following diagram illustrates the logical relationship between the properties of the trifluoromethyl group and its effect on the Suzuki-Miyaura reaction.

theoretical studies on the electronic effects of the CF3 group in boronic acids

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the trifluoromethyl (CF3) group is particularly significant due to its profound electronic influence. This guide provides a detailed theoretical examination of the electronic effects of the CF3 group when incorporated into arylboronic acids, a class of compounds widely used as synthetic building blocks and as pharmacophores in their own right.

The Unique Electronic Profile of the Trifluoromethyl Group

The CF3 group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. Unlike substituents such as a single fluorine atom, which possesses both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R), the CF3 group's influence is almost exclusively inductive.[1][2] This strong and unambiguous electron-withdrawing nature significantly alters the electron density distribution within the aromatic ring and, consequently, the properties of the attached boronic acid moiety.[2]

The electronic impact of substituents is commonly quantified using Hammett constants (σ). The CF3 group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character through both resonance and inductive effects, with the latter being dominant.

Table 1: Hammett Substituent Constants for the CF3 Group

| Constant | Value | Description |

|---|---|---|

| σ_meta_ | 0.44[3] | Quantifies the electronic effect from the meta position, primarily through induction. |

| σ_para_ | 0.57[3] | Quantifies the electronic effect from the para position, including both inductive and resonance effects. |

Impact on the Acidity of Phenylboronic Acids

Arylboronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a more stable, tetracoordinate boronate species.[4][5] The equilibrium of this reaction, and thus the acidity (pKa), is highly sensitive to the electronic properties of substituents on the aryl ring.[5] Electron-withdrawing groups stabilize the resulting negative charge on the boronate anion, thereby increasing the acidity of the boronic acid (i.e., lowering its pKa value).[5]

The strong -I effect of the CF3 group significantly increases the Lewis acidity of phenylboronic acid when substituted at the meta and para positions.[6] However, the effect of an ortho-CF3 group is anomalous. Despite its electron-withdrawing nature, it decreases the acidity relative to the parent phenylboronic acid. This is attributed to steric hindrance, where the bulky CF3 group proximal to the boronic acid moiety sterically inhibits the geometric change from a trigonal planar acid to a tetrahedral boronate anion.[2][6][7]

Table 2: Experimental pKa Values of Trifluoromethyl-Substituted Phenylboronic Acids

| Compound | pKa Value | Reference |

|---|---|---|

| Phenylboronic Acid | 8.86 | [8] |

| 2-(Trifluoromethyl)phenylboronic Acid | 9.07 | [9] |

| 3-(Trifluoromethyl)phenylboronic Acid | 8.16 | [9] |

| 4-(Trifluoromethyl)phenylboronic Acid | 7.86[10] |[9][10] |

Theoretical and Computational Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic effects of the CF3 group. These studies corroborate experimental findings and offer insights into molecular properties that are difficult to measure directly.

-

Lewis Acidity : Computational analyses confirm that the CF3 group enhances the Lewis acidity of the boron center. By withdrawing electron density from the aromatic ring and the boron atom, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily located on the boron's empty p-orbital. This makes the boron atom more electrophilic and thus a stronger Lewis acid.[11]

-

Molecular Geometry : The introduction of a CF3 group can influence the conformation of the boronic acid. For ortho-substituted isomers, steric repulsion can cause the B(OH)2 group to twist out of the plane of the aromatic ring, which can affect its interaction with binding partners.[7]

-

Solvation Effects : Computational models also highlight the role of solvation. While the intrinsic, gas-phase electron-withdrawing effect of the CF3 group stabilizes the boronate anion, differential solvation energies in aqueous solution can modulate the overall observed acidity.[11] The boronate form is less stabilized by solvation when more electron-withdrawing groups are present.[11]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is widely used for determining the pKa of arylboronic acids, as the UV absorbance spectrum often changes between the protonated (trigonal acid) and deprotonated (tetrahedral boronate) forms.

Protocol Overview:

-

Buffer Preparation : A series of buffers covering a wide pH range (e.g., pH 3.6 to 13.5) is prepared with a constant ionic strength (e.g., 0.1 M, adjusted with KCl).[12]

-

Stock Solution : A stock solution of the target boronic acid is prepared in a suitable organic solvent, such as acetonitrile (B52724) or methanol, at a known concentration (e.g., 2.5 mM).[12]

-

Measurement : A small, fixed volume of the boronic acid stock solution is added to a series of wells in a UV-transparent microtiter plate.[12] A larger volume of each buffer solution is then added to the wells.[12]

-

Data Acquisition : The UV-Vis spectrum (e.g., 200–400 nm) of each well is recorded using a plate reader.[12]

-

Data Analysis : The absorbance data at a wavelength showing the largest difference between the acid and base forms are plotted against the measured pH of the buffer solutions. The resulting sigmoidal curve is fitted to a 4-parameter logistic equation or the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.[12]

Computational Methodology for Electronic Structure Analysis

Theoretical studies typically employ Density Functional Theory (DFT) to model the boronic acids and their corresponding boronate anions.

Typical Workflow:

-

Geometry Optimization : The 3D structures of both the boronic acid and its conjugate base (boronate) are optimized to find their lowest energy conformations. This is often done using a functional like B3LYP or ωB97X-D3 with a suitable basis set such as 6-31+G(d,p) or def2-TZVP.[13][14]

-

Solvent Modeling : Since pKa is measured in solution, a continuum solvent model (e.g., PCM, CPCM, or SMD) is applied to account for the effects of the solvent (typically water).[14][15]

-

Frequency Calculation : Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Property Calculation : Electronic properties such as frontier molecular orbital (HOMO/LUMO) energies, atomic charges (e.g., from Natural Bond Orbital analysis), and electrostatic potential maps are calculated from the optimized structures.

-

pKa Calculation : The absolute pKa can be calculated from the difference in the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the species involved.[14] This requires careful consideration of all low-energy conformations.[14]

References

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. global.oup.com [global.oup.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the pKa of 3-(Trifluoromethyl)phenylboronic Acid

This technical guide provides a comprehensive overview of the acidity constant (pKa) of 3-(Trifluoromethyl)phenylboronic acid, a crucial parameter for its application in organic synthesis, medicinal chemistry, and materials science. Phenylboronic acids are Lewis acids, not Brønsted acids, and their acidity is a measure of their ability to accept a hydroxide (B78521) ion, forming a tetrahedral boronate species.[1][2] The electron-withdrawing or -donating nature of substituents on the phenyl ring significantly influences this acidity.

Quantitative pKa Data